Cas no 1343429-58-2 (2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride)

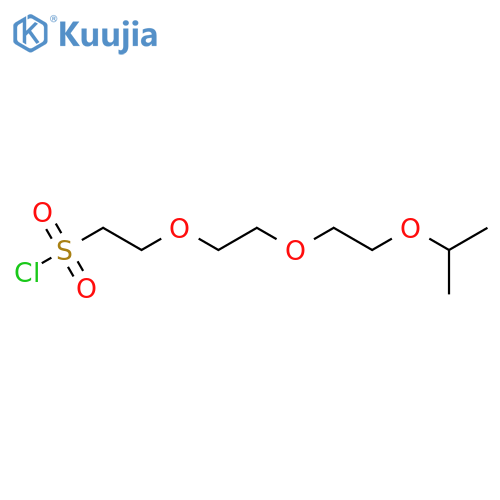

1343429-58-2 structure

商品名:2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride

2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride

- 2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride

- Ethanesulfonyl chloride, 2-[2-[2-(1-methylethoxy)ethoxy]ethoxy]-

- 2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride

-

- インチ: 1S/C9H19ClO5S/c1-9(2)15-6-5-13-3-4-14-7-8-16(10,11)12/h9H,3-8H2,1-2H3

- InChIKey: RUTNKUQJKSVXJL-UHFFFAOYSA-N

- ほほえんだ: ClS(CCOCCOCCOC(C)C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 10

- 複雑さ: 247

- トポロジー分子極性表面積: 70.2

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422621-100mg |

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride |

1343429-58-2 | 98% | 100mg |

¥26913 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422621-250mg |

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride |

1343429-58-2 | 98% | 250mg |

¥30153 | 2023-04-15 | |

| Enamine | EN300-1145043-0.05g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 95% | 0.05g |

$407.0 | 2023-10-25 | |

| Enamine | EN300-1145043-0.1g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 95% | 0.1g |

$427.0 | 2023-10-25 | |

| Enamine | EN300-1145043-0.25g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 95% | 0.25g |

$447.0 | 2023-10-25 | |

| Enamine | EN300-1145043-10.0g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 10g |

$5221.0 | 2023-05-26 | ||

| Enamine | EN300-1145043-1g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 95% | 1g |

$485.0 | 2023-10-25 | |

| Enamine | EN300-1145043-10g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 95% | 10g |

$2085.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422621-1g |

2-(2-(2-Isopropoxyethoxy)ethoxy)ethane-1-sulfonyl chloride |

1343429-58-2 | 98% | 1g |

¥26222 | 2023-04-15 | |

| Enamine | EN300-1145043-1.0g |

2-{2-[2-(propan-2-yloxy)ethoxy]ethoxy}ethane-1-sulfonyl chloride |

1343429-58-2 | 1g |

$1214.0 | 2023-05-26 |

2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1343429-58-2 (2-{2-2-(propan-2-yloxy)ethoxyethoxy}ethane-1-sulfonyl chloride) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬